molecular formula C11H9NO3 B1464790 3-(2-Methoxy-phenyl)-isoxazole-5-carbaldehyde CAS No. 808740-33-2

3-(2-Methoxy-phenyl)-isoxazole-5-carbaldehyde

Cat. No.: B1464790
CAS No.: 808740-33-2
M. Wt: 203.19 g/mol
InChI Key: XOISEUFQRSBSTC-UHFFFAOYSA-N
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Description

3-(2-Methoxy-phenyl)-isoxazole-5-carbaldehyde (CAS: 808740-33-2) is a heterocyclic compound featuring an isoxazole core substituted with a 2-methoxyphenyl group at position 3 and a carbaldehyde moiety at position 5 (Figure 1). This compound is synthesized via methods analogous to those reported for structurally similar isoxazole-carbaldehyde derivatives, such as condensation reactions using hydroxylamine hydrochloride and sodium acetate , followed by purification to achieve 95% purity .

Figure 1: Structure of this compound.

Properties

IUPAC Name

3-(2-methoxyphenyl)-1,2-oxazole-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO3/c1-14-11-5-3-2-4-9(11)10-6-8(7-13)15-12-10/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOISEUFQRSBSTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=NOC(=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40695994
Record name 3-(2-Methoxyphenyl)-1,2-oxazole-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40695994
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

808740-33-2
Record name 3-(2-Methoxyphenyl)-1,2-oxazole-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40695994
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Oxidation of 3-(2-Methoxy-phenyl)-isoxazol-5-yl-methanol Using Pyridinium Chlorochromate (PCC)

Method Overview:

  • The primary method involves the oxidation of the corresponding alcohol, 3-(2-methoxy-phenyl)-isoxazol-5-yl-methanol, to the aldehyde.
  • Pyridinium chlorochromate (PCC) is used as the oxidizing agent.
  • The reaction is carried out in dichloromethane solvent at room temperature (~20°C) for approximately 6 hours.
  • Silica gel is used to facilitate the reaction.

Reaction Conditions and Outcome:

Parameter Details
Starting Material 3-(2-Methoxy-phenyl)-isoxazol-5-yl-methanol
Oxidizing Agent Pyridinium chlorochromate (PCC)
Solvent Dichloromethane (CH2Cl2)
Temperature 20°C
Reaction Time 6 hours
Yield 76%

Notes:

  • This method is well-documented in the literature and provides good yield and purity.
  • The use of PCC is advantageous due to its mild oxidation conditions, avoiding overoxidation to carboxylic acids.
  • The reaction requires proper handling of chromium reagents due to toxicity.

Reference: Landge et al., Bulletin of the Korean Chemical Society, 2011.

Multi-Step Synthesis via Isoxazole-5-methyl Formiate Intermediate (Patent Method for Related Compounds)

Though the patent CN102977044A primarily focuses on 3-(4-methoxyphenyl)-isoxazole derivatives, the methodology can be adapted for 3-(2-methoxyphenyl)-isoxazole-5-carbaldehyde synthesis due to structural similarity.

Key Steps:

  • Step 1: Formation of Isoxazole-5-methyl Formiate

    • Reaction of oxammonium hydrochloride with methoxybenzaldehyde in an alkaline aqueous-organic solvent mixture.
    • Addition of sodium salt (TSN (Cl) Na), copper powder, and cupric sulfate pentahydrate.
    • Methyl acrylate is added dropwise under controlled pH and temperature.
    • The intermediate 3-(methoxyphenyl)-isoxazole-5-methyl formiate is isolated by filtration and chromatography.
  • Step 2: Hydrolysis to Aldehyde

    • The methyl formiate intermediate is refluxed with potassium hydroxide in aqueous solution for 3-4 hours.
    • After cooling, acidification with hydrochloric acid yields the aldehyde.
    • The product is filtered and dried.

Reaction Conditions Summary:

Step Conditions Notes
Oxammonium hydrochloride dissolution Mixed solvent (trimethyl carbinol/water 1:1) Alkaline medium (NaOH)
Aldehyde addition Room temperature, 1 hour Complete conversion confirmed by TLC
Addition of TSN (Cl) Na, copper sulfate, copper powder Stirring with dropwise methyl acrylate addition pH adjusted to ~6, overnight stirring
Hydrolysis Reflux with KOH, 3-4 hours pH adjusted to 3 with HCl after cooling

Advantages:

  • This method allows for the preparation of isoxazole aldehydes from readily available aldehyde precursors.
  • The process is scalable and uses relatively inexpensive reagents.

Limitations:

  • Multi-step process requiring careful pH and temperature control.
  • Use of copper catalysts requires removal of metal residues.

Reference: CN102977044A patent, 2012.

Reference: CN1535960A patent, 2003.

Summary Table of Preparation Methods

Method No. Starting Material Key Reagents/Conditions Yield (%) Notes
1 3-(2-Methoxy-phenyl)-isoxazol-5-yl-methanol PCC, silica gel, CH2Cl2, 20°C, 6 h 76 Mild oxidation, direct aldehyde formation
2 2-Methoxybenzaldehyde (via methyl formiate intermediate) Oxammonium hydrochloride, NaOH, Cu powder, methyl acrylate, KOH reflux Not specified Multi-step, adaptable from 4-methoxyphenyl method
3 Isoxazole carboxylic acid derivatives (related) Bis(trichloromethyl) carbonate, orthodichlorobenzene, tetrabutyl urea, 20–130°C 96 Alternative chlorination route, potential intermediate

Research Findings and Analysis

  • The oxidation of the corresponding alcohol with pyridinium chlorochromate is the most straightforward and commonly used method for preparing 3-(2-methoxy-phenyl)-isoxazole-5-carbaldehyde, providing good yields and operational simplicity.
  • Multi-step synthesis involving oxime formation, cyclization with methyl acrylate, and hydrolysis offers a versatile pathway, especially useful when starting from aldehyde precursors.
  • Alternative halogenation methods for related isoxazole derivatives demonstrate potential synthetic versatility but require further adaptation for the methoxy-phenyl variant.
  • Reaction parameters such as temperature, pH, and reaction time are critical for optimizing yield and purity.
  • The choice of solvents and catalysts impacts environmental and safety profiles; PCC oxidation requires careful waste handling due to chromium content.

Chemical Reactions Analysis

Types of Reactions

3-(2-Methoxy-phenyl)-isoxazole-5-carbaldehyde undergoes various types of chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.

Major Products Formed

    Oxidation: 3-(2-Methoxy-phenyl)-isoxazole-5-carboxylic acid.

    Reduction: 3-(2-Methoxy-phenyl)-isoxazole-5-methanol.

    Substitution: Various substituted isoxazole derivatives depending on the nucleophile used.

Scientific Research Applications

3-(2-Methoxy-phenyl)-isoxazole-5-carbaldehyde has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery programs targeting various diseases.

    Industry: Utilized in the development of novel materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 3-(2-Methoxy-phenyl)-isoxazole-5-carbaldehyde depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, modulating their activity. The methoxyphenyl group and the isoxazole ring contribute to the compound’s binding affinity and specificity. The formyl group can undergo chemical transformations within biological systems, leading to the formation of active metabolites.

Comparison with Similar Compounds

Comparative Analysis with Analogous Compounds

Structural and Physicochemical Properties

The table below compares 3-(2-Methoxy-phenyl)-isoxazole-5-carbaldehyde with key structural analogs, highlighting substituent effects on molecular weight, electronic properties, and applications.

Compound Name Substituent (Position) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
This compound 2-Methoxy (C3), CHO (C5) C11H9NO3 203.20* Intermediate for antitubercular hydrazones ; high purity (95%)
3-(4-Chlorophenyl)isoxazole-5-carbaldehyde 4-Cl (C3), CHO (C5) C10H6ClNO2 207.61 Commercial availability (Sigma-Aldrich); electron-withdrawing Cl enhances reactivity
3-(3-Methoxy-phenyl)-isoxazole-5-carbaldehyde 3-Methoxy (C3), CHO (C5) C11H9NO3 203.20* Meta-methoxy reduces steric hindrance compared to ortho-substituted analog
5-(4-Methoxyphenyl)isoxazole-3-carboxaldehyde 4-Methoxy (C5), CHO (C3) C11H9NO3 203.20* Positional isomer; aldehyde at C3 alters derivatization pathways
3-(Trifluoromethyl)isoxazole-5-carbaldehyde CF3 (C3), CHO (C5) C6H3F3NO2 193.09 Strong electron-withdrawing CF3 group; used in agrochemicals

*Calculated molecular weight based on atomic composition.

Key Observations:
  • Electronic Effects: Electron-withdrawing groups (e.g., Cl, CF3) enhance electrophilicity at the aldehyde group, facilitating nucleophilic additions .
  • Isomerism: Positional isomers (e.g., aldehyde at C3 vs. C5) dictate regioselectivity in subsequent reactions .

Biological Activity

3-(2-Methoxy-phenyl)-isoxazole-5-carbaldehyde is a compound that has attracted attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the available literature on its biological properties, including its mechanisms of action, therapeutic applications, and comparative efficacy against various biological targets.

Chemical Structure and Properties

The compound features an isoxazole ring substituted with a methoxyphenyl group and an aldehyde functional group. Its molecular formula is C10H9N1O2, and it has a molecular weight of approximately 177.19 g/mol. The presence of the methoxy group enhances its lipophilicity, which may contribute to its biological activity.

The biological activity of this compound is primarily linked to its interaction with specific molecular targets within biological systems:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit certain enzymes, potentially affecting metabolic pathways linked to disease processes.
  • Modulation of Signaling Pathways : It may influence signaling pathways related to inflammation and cell proliferation, making it a candidate for anti-inflammatory and anticancer therapies.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have demonstrated its ability to induce apoptosis in various cancer cell lines, including:

Cell Line IC50 (µM) Mechanism
MCF-7 (Breast)16.0Induction of apoptosis via caspase activation
A549 (Lung)10.0Cell cycle arrest in G2/M phase
HCT116 (Colon)12.5Inhibition of proliferation

These findings suggest that the compound may serve as a lead structure for developing new anticancer agents.

Antimicrobial Activity

The compound also displays antimicrobial properties against various bacterial strains. Studies have reported:

  • Minimum Inhibitory Concentration (MIC) values ranging from 0.5 to 4 µg/mL against Gram-positive bacteria.
  • Moderate activity against certain fungal strains, indicating potential for broader therapeutic applications.

Case Studies

  • In Vitro Studies : A study assessed the effects of this compound on human peripheral blood mononuclear cells (PBMCs). The results indicated a dose-dependent inhibition of cell proliferation, with significant effects observed at concentrations above 10 µM .
  • Animal Models : In vivo studies using murine models demonstrated that administration of the compound led to reduced tumor growth in xenograft models of breast cancer, supporting its potential as an anticancer agent .

Comparative Analysis

When compared with other isoxazole derivatives, this compound shows superior biological activity in several assays:

Compound IC50 (µM) Activity Type
This compound10.0Anticancer
Isoxazole Derivative A20.0Anticancer
Isoxazole Derivative B15.0Antimicrobial

This comparative analysis highlights the potential of this compound as a more effective therapeutic agent than some existing derivatives.

Q & A

Q. Basic

  • NMR : 1H^1\text{H} and 13C^{13}\text{C} NMR to confirm substituent positions and aldehyde proton resonance (δ ~9.8–10.2 ppm).
  • IR : Strong absorption bands for C=O (aldehyde, ~1700 cm1^{-1}) and isoxazole C=N (~1600 cm1^{-1}).
  • X-ray crystallography : Use SHELXL for refinement, especially to resolve electron density around the methoxy and aldehyde groups. High-resolution data (≤1.0 Å) is ideal for accurate bond-length analysis .

How can researchers resolve discrepancies in crystallographic data refinement for this compound?

Advanced
Discrepancies in X-ray data (e.g., twinning, high thermal motion) require advanced refinement strategies:

Twinning : Use SHELXL’s TWIN command to model pseudo-merohedral twinning.

High-resolution data : Apply anisotropic displacement parameters for non-H atoms and constrain H-atom positions using HFIX.

Validation tools : Cross-check with R-factor metrics (Rint0.05R_{\text{int}} \leq 0.05) and Platon’s ADDSYM to detect missed symmetry .

What strategies are effective in optimizing regioselectivity during isoxazole ring formation?

Advanced
Regioselectivity in cyclization is influenced by:

  • Electronic effects : Electron-withdrawing groups (e.g., methoxy) direct nucleophilic attack to specific positions.
  • Solvent effects : Polar aprotic solvents (e.g., DMF) stabilize transition states favoring 5-carbaldehyde formation.
  • Catalysis : Lewis acids (e.g., ZnCl2\text{ZnCl}_2) can enhance reaction rates and selectivity.
    Experimental design : Use DFT calculations to model transition states and predict regiochemical outcomes before lab validation .

How does computational modeling aid in predicting the reactivity of the aldehyde group?

Q. Advanced

  • DFT studies : Calculate Fukui indices to identify nucleophilic/electrophilic sites. The aldehyde’s carbonyl carbon typically shows high electrophilicity.
  • Docking simulations : Model interactions with enzymes (e.g., aldehyde dehydrogenases) to predict metabolic pathways.
  • Reactivity trends : Compare HOMO-LUMO gaps with analogous aldehydes (e.g., furan-2-carbaldehyde derivatives) to assess stability under oxidative conditions .

What safety protocols are essential when handling this compound in laboratory settings?

Q. Basic

  • PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation of vapors.
  • Storage : Keep in airtight containers under inert gas (N2_2) at 2–8°C to prevent aldehyde oxidation.
  • Spill management : Neutralize with sodium bisulfite and dispose via hazardous waste protocols .

How can bioreduction studies using microbial models inform the metabolic pathways of this compound?

Q. Advanced

  • Biotransformation assays : Incubate with fungi (e.g., Scedosporium apiospermum) to identify reduction products (e.g., hydrogenation of α,β-unsaturated bonds).
  • Analytical methods : Use LC-MS (ESI+) and 1H^1\text{H} NMR (δ 3.0–3.2 ppm for saturated hydrogens) to track metabolic intermediates.
  • Stereochemical analysis : Chiral HPLC to determine enantiomeric excess (ee) of reduced products .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(2-Methoxy-phenyl)-isoxazole-5-carbaldehyde
Reactant of Route 2
3-(2-Methoxy-phenyl)-isoxazole-5-carbaldehyde

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